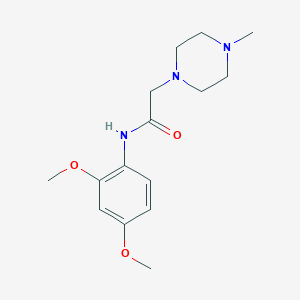![molecular formula C17H22N2O2 B5727584 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5727584.png)
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide, also known as HMQP, is a synthetic compound that has been extensively studied for its potential use in scientific research. HMQP belongs to a class of compounds known as hydroxylated quinolines, which have been shown to have a range of biological activities. In
Applications De Recherche Scientifique
Synthesis of Reactive Polymers
“N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide” can be utilized in the synthesis of reactive polymers. These polymers are designed to contain chemically reactive functional groups that can be used as polymeric reagents or polymer supports in biochemical and chemical applications . The compound can serve as a precursor for functional esters, which are essential in creating polymers with specific reactive groups for targeted applications.
Functionalization of Non-Functional Polymers
This compound can also play a role in the functionalization of non-functional polymers. By chemically modifying existing polymers, it’s possible to introduce new functional groups that impart desired properties or reactivities . This process is crucial for developing polymers with specific functions that cannot be achieved through direct polymerization.
Synthesis of (Meth)Acrylate-Based Monomers
The compound can be involved in the synthesis of new (meth)acrylate-based monomers. These monomers can then be polymerized to form copolymers with commercial monomers, resulting in materials with unique properties and applications . The versatility of (meth)acrylates makes them valuable in a wide range of industrial and research settings.
Creation of Functional Esters
Functional esters are a cornerstone in the synthesis of reactive polymers, and “N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-propylpropanamide” can be used to supply these crucial building blocks . The functional esters derived from this compound can react with alcohols and amines, facilitating the creation of polymers with desired reactive groups.
Chemical Modification for Polymer Supports
In biochemical applications, polymer supports are often required to have specific chemical functionalities. This compound can be used to chemically modify polymer supports, attaching functional groups that enable the polymers to participate in desired chemical reactions .
Research in Functional Polymer Classification
The compound’s role in the synthesis and modification of polymers contributes to the broader field of functional polymer classification. By understanding how this compound can be used to create polymers with specific functions, researchers can better classify and utilize polymers based on their chemical, physicochemical, or biochemical functions .
Propriétés
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-8-19(16(20)5-2)11-14-10-13-7-6-12(3)9-15(13)18-17(14)21/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSXEBAEILLRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
![2-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B5727512.png)

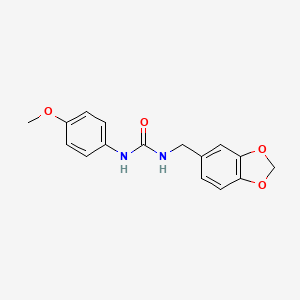
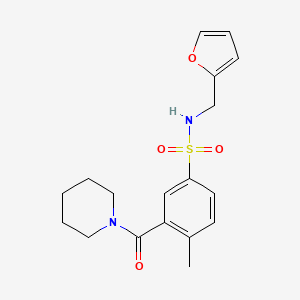
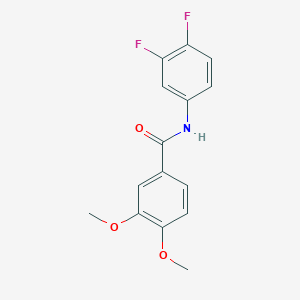
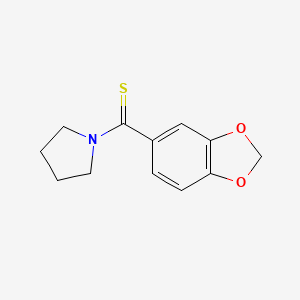
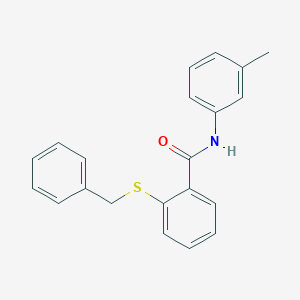
![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
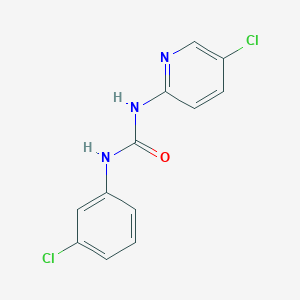
![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

